3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde
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Description
Scientific Research Applications
Antimicrobial and Antioxidant Activities
Research has shown that pyrazole derivatives, including compounds structurally similar to 3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde, exhibit significant antimicrobial and antioxidant activities. One study synthesized and characterized a novel series of chitosan Schiff bases incorporating heterocyclic moieties derived from pyrazole carbaldehydes, demonstrating their antimicrobial effectiveness against a variety of bacterial and fungal strains without cytotoxic effects (Hamed et al., 2020). Another research effort focused on synthesizing 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, finding that some compounds exhibited potent antioxidant and anti-inflammatory activities, comparable to standard treatments (Sudha et al., 2021).
Synthesis and Structural Analysis
The synthesis of novel pyrazole-based compounds for scientific research has been extensively documented. Baashen et al. (2017) utilized 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde as a precursor in synthesizing a series of novel heterocycles, emphasizing the compound's utility in generating diverse chemical entities with potential biological activities (Baashen et al., 2017). Additionally, Xu and Shi (2011) explored the crystal structure of a pyrazole carbaldehyde derivative, revealing insights into its molecular geometry and potential for forming supramolecular structures (Xu & Shi, 2011).
Biological Investigations
Pyrazole derivatives have been synthesized for biological evaluations, demonstrating significant potential in pharmacological applications. Prasath et al. (2015) reported on the synthesis of quinolinyl chalcones containing pyrazole groups, with some compounds showing promising antimicrobial properties, suggesting the therapeutic relevance of these molecules (Prasath et al., 2015). Viveka et al. (2015) synthesized new compounds starting from pyrazole carbaldehyde, evaluating them for anticonvulsant and analgesic activities, and establishing a foundation for future drug development based on pyrazole scaffolds (Viveka et al., 2015).
properties
IUPAC Name |
5-[(E)-2-phenylethenyl]-1H-pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c15-9-11-8-13-14-12(11)7-6-10-4-2-1-3-5-10/h1-9H,(H,13,14)/b7-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFBNMYIOSTKQE-VOTSOKGWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=C(C=NN2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=C(C=NN2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde |
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